4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Catalog No.
S12684987
CAS No.
M.F
C7H9BrN2O
M. Wt
217.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

Product Name

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde

IUPAC Name

4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

InChI

InChI=1S/C7H9BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3-5H,1-2H3

InChI Key

WBDCDCSOCNWESB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)C=O)Br

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is an organic compound characterized by its unique pyrazole structure, which includes a bromine atom and an isopropyl group. Its molecular formula is C4_4H3_3BrN2_2O, and it has a molecular weight of approximately 174.98 g/mol. The compound features a carbaldehyde functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom enhances its electrophilic character, making it suitable for various

Due to its functional groups:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other carbonyl compounds to yield more complex structures through condensation.
  • Halogenation: The bromine atom can be substituted in electrophilic aromatic substitution reactions, allowing for further functionalization of the pyrazole ring.

These reactions make 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde:

  • Bromination of Pyrazole Derivatives: Starting from 1-isopropylpyrazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
  • Formylation Reactions: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or other aldehyde sources in the presence of suitable catalysts.
  • Multi-step Synthesis: A more complex route may involve multiple steps where intermediates are formed through condensation and substitution reactions before arriving at the final product.

These methods highlight the synthetic versatility available for producing this compound in laboratory settings .

4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its structural features, it may be explored as a lead compound in drug discovery programs targeting specific biological pathways.
  • Material Science: Its unique properties could allow it to be used in developing new materials or chemical sensors.

The applications are largely dependent on ongoing research into its biological properties and reactivity .

Several compounds share structural similarities with 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehydeC5_5H6_6BrN2_2OContains a methyl group instead of isopropyl
3-Bromo-1-isopropyl-1H-pyrazole-4-carbaldehydeC7_7H9_9BrN2_2ODifferent position of the carbaldehyde group
4-Bromo-1-methyl-1H-pyrazoleC4_4H4_4BrN2_2Lacks the carbaldehyde functional group

The uniqueness of 4-bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

The systematic IUPAC name 4-bromo-1-propan-2-ylpyrazole-3-carbaldehyde precisely defines its substitution pattern:

  • Bromine at the pyrazole ring's 4-position
  • Isopropyl group (-CH(CH₃)₂) at the 1-position
  • Carbaldehyde (-CHO) at the 3-position

Key structural identifiers include:

PropertyValueSource Reference
Molecular FormulaC₇H₉BrN₂O
Molecular Weight217.06 g/mol
SMILESCC(C)N1C=C(C(=N1)C=O)Br
InChI KeyWBDCDCSOCNWESB-UHFFFAOYSA-N
CAS Registry1383855-42-2

X-ray crystallography of analogous pyrazoles reveals planarity in the heterocyclic ring, with substituents adopting positions perpendicular to the ring plane to minimize steric clashes. Computational models predict a collision cross section (CCS) of 145.5 Ų for the [M+H]+ ion, indicative of moderate molecular polarity.

Historical Context in Heterocyclic Chemistry

Pyrazole derivatives emerged as critical scaffolds following the 1959 discovery of the first synthetic route to 1H-pyrazole-3-carbaldehydes. The introduction of bromine at the 4-position became a strategic modification to:

  • Enhance electrophilicity for cross-coupling reactions
  • Improve crystallinity for easier purification
  • Modulate electronic effects in coordination complexes

The isopropyl group gained prominence in the 1990s as a steric directing moiety in asymmetric catalysis, with its application in pyrazole systems first reported in 2003. This substitution pattern combines the stability of alkyl groups with the reactivity of aldehydes, making the compound a versatile building block in:

  • Metal-organic frameworks (MOFs)
  • Kinase inhibitor prototypes
  • Ligand design for transition metal catalysts

Vilsmeier-Haack Reaction for Pyrazole Carbaldehyde Synthesis

The Vilsmeier-Haack reaction represents a fundamental approach for introducing formyl groups into pyrazole derivatives, serving as a crucial method for synthesizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde [4] [16]. This electrophilic aromatic substitution reaction utilizes dimethylformamide and phosphorus oxychloride to convert electron-rich aromatic compounds into corresponding aldehydes [17]. The reaction demonstrates particular effectiveness with pyrazole substrates due to their inherent electron-rich nature, making them highly reactive toward electrophilic species [27].

The application of Vilsmeier-Haack formylation to pyrazole systems has been extensively documented, with studies showing that pyrazole rings exhibit enhanced reactivity compared to simple benzene derivatives [8] [10]. The reaction proceeds under mild conditions, typically requiring temperatures between -5°C to 80°C depending on substrate reactivity [16] [19]. For pyrazole-3-carbaldehyde synthesis specifically, optimal conditions involve maintaining reaction temperatures at or below 25°C to prevent decomposition of the sensitive pyrazole ring system [33].

Mechanistic Pathways in Formylation

The mechanistic pathway for Vilsmeier-Haack formylation of pyrazole derivatives follows a well-established sequence involving initial formation of the Vilsmeier reagent, followed by electrophilic attack and subsequent hydrolysis [16] [17]. The reaction initiates when dimethylformamide coordinates with phosphorus oxychloride, leading to nucleophilic attack by the nitrogen lone pair on the phosphorus center [18] [19]. This coordination results in the formation of an iminium chloride complex, commonly referred to as the Vilsmeier reagent [20].

The electron-rich pyrazole ring subsequently attacks the electrophilic carbon of the iminium ion, disrupting the aromatic system momentarily [17] [18]. Deprotonation occurs through interaction with dimethylformamide, restoring aromaticity and releasing a chloride ion to form an aryl iminium intermediate [16] [19]. The final hydrolysis step involves treatment with water, which converts the iminium intermediate to the corresponding carbaldehyde product [17] [20].

Mechanistic studies have revealed that the rate-determining step involves the initial electrophilic attack on the pyrazole ring, with activation energies typically ranging from 35-50 kilojoules per mole depending on ring substitution patterns [14]. The reaction demonstrates first-order kinetics with respect to both the pyrazole substrate and the Vilsmeier reagent concentration [16] [19].

Role of Phosphorus Oxychloride-Dimethylformamide Complex

The phosphorus oxychloride-dimethylformamide complex serves as the central reactive species in the Vilsmeier-Haack reaction, with its formation and reactivity determining the overall reaction efficiency [16] [17]. Calorimetric studies have demonstrated that the initial interaction between dimethylformamide and phosphorus oxychloride is moderately exothermic, releasing approximately 46 kilojoules per mole [33]. This energy release includes contributions from both the primary complex formation and secondary interactions with trace water present in technical-grade dimethylformamide [33].

The complex exhibits maximum thermal stability at temperatures below 67°C, beyond which decomposition pathways become thermodynamically favorable [33]. Reaction calorimetry data indicates that the phosphorus oxychloride addition to dimethylformamide should be conducted at controlled rates to maintain heat generation below 22 watts per mole [33]. The formation of the active complex demonstrates near-complete conversion within 60 minutes at temperatures around 5°C, with subsequent thermal activity ceasing entirely [33].

Structural characterization of the phosphorus oxychloride-dimethylformamide complex reveals a tetrahedral geometry around the phosphorus center, with the dimethylformamide oxygen forming a strong coordination bond [17] [19]. The resulting chloroiminium ion possesses enhanced electrophilicity compared to simple acid chlorides, accounting for its effectiveness in formylating electron-rich aromatic systems [16] [20]. Spectroscopic evidence indicates that the complex maintains stability for several hours under anhydrous conditions, though prolonged storage leads to gradual decomposition [17] [18].

Optimization of Bromination Strategies

Bromination of pyrazole derivatives represents a critical step in synthesizing 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde, requiring careful consideration of regioselectivity and reaction conditions [6] [21]. Multiple brominating agents have been evaluated for pyrazole functionalization, including elemental bromine, N-bromosuccinimide, and bromine monochloride [21] [31]. The choice of brominating agent significantly influences both reaction yield and regioselectivity, with N-bromosuccinimide typically providing superior control over product distribution [9] [21].

Optimization studies have demonstrated that bromination efficiency varies substantially with reaction temperature, solvent choice, and substrate concentration [21] [25]. Photochemical bromination using N-bromosuccinimide in chloroform solution has emerged as a particularly effective approach, yielding high selectivity for mono-brominated products [21]. Conversely, thermal bromination procedures often result in over-bromination, producing unwanted dibromo derivatives that complicate product purification [21] [31].

Electrophilic Aromatic Substitution Mechanisms

The bromination of pyrazole derivatives proceeds through classical electrophilic aromatic substitution mechanisms, involving initial formation of a π-complex followed by rate-determining σ-complex formation [6] [27]. The mechanism initiates when the electron-rich pyrazole ring interacts with the electrophilic bromine species, forming a reversible π-complex that precedes the formation of the arenium ion intermediate [6]. This intermediate, known as the Wheland intermediate or σ-complex, represents the highest energy species along the reaction coordinate [6].

Theoretical calculations using ab initio methods have provided detailed insights into the energetics of pyrazole bromination, revealing that the activation energy for σ-complex formation typically ranges from 40-60 kilojoules per mole [6]. The stability of the resulting bromoarenium ion depends critically on the substitution pattern of the pyrazole ring, with electron-donating groups substantially lowering the activation barrier [6] [27]. Resonance stabilization plays a crucial role in determining regioselectivity, as positions that allow maximum delocalization of positive charge are preferentially brominated [6].

Hammond postulate considerations indicate that the transition state for bromoarenium ion formation closely resembles the σ-complex structure, explaining why factors that stabilize the intermediate also accelerate the overall reaction [6]. This relationship accounts for the enhanced reactivity of pyrazole derivatives compared to simple aromatic compounds, as the nitrogen heteroatoms provide additional resonance stabilization [27].

Regioselective Bromination Techniques

Achieving regioselective bromination of pyrazole derivatives requires careful control of reaction conditions and judicious choice of brominating reagents [6] [21]. Studies have demonstrated that N-bromosuccinimide provides superior regioselectivity compared to elemental bromine, particularly when employed under photochemical conditions [21]. The regioselectivity arises from the different electronic environments of the pyrazole ring positions, with the 4-position typically exhibiting enhanced reactivity toward electrophilic substitution [6] [27].

Solvent effects play a crucial role in determining bromination regioselectivity, with polar solvents generally favoring formation of the thermodynamically preferred products [21] [25]. Chloroform has emerged as an optimal solvent for photochemical bromination procedures, providing both adequate solubility for reactants and appropriate photochemical properties [21]. Temperature control represents another critical parameter, with lower temperatures typically favoring kinetic control and higher selectivity [21] [25].

The implementation of silica gel as a reaction medium has shown promise for achieving regiospecific bromination under mild conditions [6]. This approach utilizes the Lewis acidic properties of silica to activate the brominating agent while providing a heterogeneous environment that can influence regioselectivity [6]. Reaction times under these conditions are typically shortened compared to homogeneous procedures, with yields often exceeding 95% for desired regioisomers [6].

Comparative Analysis of Synthetic Routes

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde can be accomplished through multiple synthetic strategies, each offering distinct advantages and limitations [8] [25]. The most commonly employed approaches include sequential bromination followed by formylation, direct formylation of pre-brominated pyrazole derivatives, and one-pot procedures that combine both transformations [8] [9]. Comparative studies have revealed significant variations in overall yield, reaction time, and product purity depending on the chosen synthetic sequence [25] [26].

Sequential approaches typically provide higher overall yields due to the ability to optimize each transformation independently [25] [28]. However, these methods require additional purification steps and longer overall reaction times [25]. One-pot procedures offer advantages in terms of operational simplicity and reduced waste generation, though often at the expense of reduced yields or selectivity [13] [26].

Yield Optimization Strategies

Yield optimization for pyrazole derivative synthesis involves systematic evaluation of multiple reaction parameters including temperature, concentration, catalyst loading, and reaction time [22] [25]. Studies have demonstrated that reaction yield correlates strongly with substrate concentration, with optimal results typically achieved at concentrations between 0.34-0.75 molar [31]. Concentrations below 0.25 molar result in diminished yields due to reduced reaction rates, while concentrations exceeding 1 molar lead to solubility issues and decreased product formation [31].

Temperature optimization requires balancing reaction rate considerations with thermal stability limitations [25] [33]. For Vilsmeier-Haack formylation reactions, optimal temperatures typically range from -5°C to 25°C, with higher temperatures leading to decomposition of both reactants and products [16] [33]. Bromination reactions generally proceed effectively at ambient temperature, though photochemical variants benefit from temperature control to prevent side reactions [21] [25].

Synthetic RouteTypical Yield (%)Reaction TimeKey Advantages
Sequential Bromination-Formylation70-858-12 hoursHigh selectivity, easy purification
Formylation-Bromination60-756-10 hoursReduced over-bromination
One-pot Synthesis50-654-6 hoursOperational simplicity
Flow Chemistry75-902-4 hoursImproved heat transfer, scalability

Catalyst optimization studies have revealed that Lewis acid catalysts can significantly enhance reaction rates while maintaining high selectivity [25] [26]. Zinc chloride has emerged as a particularly effective catalyst for formylation reactions, providing excellent yields under mild conditions [32]. For bromination reactions, silica gel support systems offer both catalytic activity and simplified product isolation [6] [25].

Solvent-Free Approaches

Solvent-free synthesis methodologies have gained considerable attention for pyrazole derivative preparation due to their environmental benefits and operational advantages [13] [23]. These approaches eliminate the need for organic solvents, reducing both environmental impact and operational costs while often providing enhanced reaction rates [13] [23]. Mechanochemical methods utilizing ball milling have demonstrated particular promise, achieving excellent yields for pyrazole synthesis under ambient conditions [13] [26].

The advantages of solvent-free approaches extend beyond environmental considerations to include improved reaction selectivity and simplified product isolation [23]. Studies have documented yield improvements of 10-20% compared to conventional solution-phase methods, attributed to enhanced molecular interactions in the absence of solvent [13] [23]. Reaction times are typically reduced by factors of 2-5, allowing for more efficient synthetic processes [23] [25].

Microwave-assisted solvent-free synthesis represents a particularly effective variant, combining the benefits of solvent elimination with enhanced energy transfer [13] [25]. This approach has achieved yields exceeding 80% for complex pyrazole derivatives while reducing reaction times to minutes rather than hours [13] [25]. The method demonstrates broad substrate tolerance and excellent regioselectivity, making it suitable for large-scale synthesis applications [13] [26].

MethodYield Range (%)Reaction TimeEnergy RequirementsPurification Complexity
Conventional Solution65-804-8 hoursModerateHigh
Solvent-Free Thermal70-852-4 hoursLowModerate
Microwave-Assisted75-9015-60 minutesVery LowLow
Mechanochemical80-9530-120 minutesVery LowVery Low

Crystallographic Data and Conformational Analysis

The molecular structure of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is characterized by its five-membered pyrazole ring system with specific substitution patterns that significantly influence its three-dimensional conformation. The compound adopts a planar pyrazole ring configuration, consistent with the aromatic character of the heterocyclic system [1] [2].

The crystallographic analysis of related pyrazole compounds reveals that the pyrazole ring typically exhibits planarity with mean deviations from the mean plane ranging from 0.0409 Å to 0.05 Å [3]. The bromine atom at position 4 introduces significant steric effects, while the isopropyl group at the nitrogen position provides additional conformational flexibility. The carbaldehyde group at position 3 is expected to be coplanar with the pyrazole ring due to conjugation effects [2].

Bond length analysis from similar brominated pyrazole structures indicates that the carbon-bromine bond length typically ranges from 1.85-1.90 Å, while the carbon-nitrogen bonds in the pyrazole ring are approximately 1.32-1.35 Å for the double bond character and 1.40-1.45 Å for single bond character [4] [2]. The aldehyde carbon-oxygen double bond is expected to be approximately 1.21-1.23 Å, characteristic of carbonyl groups in conjugated systems .

Structural ParameterExpected ValueReference Basis
Pyrazole ring planarity±0.05 Å deviationRelated pyrazole structures [3]
Carbon-Bromine bond length1.85-1.90 ÅHalogenated pyrazoles [2]
Carbon-Oxygen (aldehyde)1.21-1.23 ÅAromatic aldehydes
Dihedral angle (isopropyl-ring)60-120°Steric considerations [1]

Thermodynamic Stability Studies

The thermodynamic stability of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is governed by the electronic and steric interactions between its substituents. Computational studies on related pyrazole carbaldehyde systems using density functional theory methods indicate that the compound exhibits moderate thermal stability under standard conditions [6] [7].

The presence of the electron-withdrawing bromine atom at position 4 stabilizes the pyrazole ring through resonance effects, while simultaneously making the carbaldehyde group less reactive toward nucleophilic attack. The isopropyl substituent provides steric hindrance that contributes to the overall stability of the molecule by preventing unwanted side reactions .

Temperature-dependent stability studies on analogous pyrazole compounds suggest that decomposition typically occurs above 200°C, with the aldehyde group being the most labile functional group [9] [10]. The predicted boiling point of 281.0±20.0°C indicates good thermal stability under normal laboratory conditions [1].

Thermodynamic PropertyValue/RangeEstimation Method
Predicted boiling point281.0±20.0°CComputational prediction [1]
Thermal stability rangeUp to ~200°CAnalogous compounds [9]
Decomposition pathwayAldehyde group firstLiterature precedent [10]
Activation energy for decompositionNot determinedRequires kinetic studies

Spectroscopic Profiling

Nuclear Magnetic Resonance (1H, 13C) Spectral Assignments

The proton nuclear magnetic resonance spectrum of 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde is expected to exhibit characteristic signals that reflect the unique electronic environment of each proton. The aldehyde proton represents the most deshielded signal, appearing as a singlet at approximately 9.8-10.0 parts per million, consistent with other pyrazole-3-carbaldehyde derivatives [11] .

The pyrazole ring proton at position 5 is anticipated to resonate at 7.5-8.0 parts per million as a singlet, influenced by the electron-withdrawing effects of both the bromine atom and the carbaldehyde group [11]. The isopropyl methine proton exhibits a characteristic septet pattern at 4.5-5.0 parts per million due to coupling with the six equivalent methyl protons, while the methyl groups appear as a doublet at 1.4-1.6 parts per million [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aldehyde carbon appears significantly downfield at 185-190 parts per million, with the exact position influenced by the electron-withdrawing bromine substituent [11]. The pyrazole ring carbons resonate in the aromatic region between 120-150 parts per million, with the carbon bearing the bromine atom expected to be the most downfield due to the halogen's electronegativity [11].

1H NMR AssignmentChemical Shift (ppm)MultiplicityCoupling Pattern
Aldehyde proton9.8-10.0SingletNo coupling
Pyrazole H-57.5-8.0SingletNo coupling
Isopropyl methine4.5-5.0SeptetJ = 6-7 Hz
Isopropyl methyls1.4-1.6DoubletJ = 6-7 Hz
13C NMR AssignmentChemical Shift (ppm)Electronic Environment
Aldehyde carbon185-190Electron-deficient carbonyl
Pyrazole C-4 (Br)110-120Halogen-bearing carbon
Pyrazole C-3 (CHO)140-150Aldehyde-bearing carbon
Pyrazole C-5130-140Aromatic carbon
Isopropyl methine45-50Aliphatic tertiary carbon
Isopropyl methyls20-25Aliphatic primary carbons

Infrared and Mass Spectrometric Features

Infrared spectroscopy provides valuable information about the functional groups present in 4-Bromo-1-isopropyl-1H-pyrazole-3-carbaldehyde. The aldehyde carbonyl group exhibits a characteristic strong absorption band at 1720-1740 inverse centimeters, with the exact frequency dependent on the degree of conjugation with the pyrazole ring system [12] [13].

The pyrazole ring system contributes several important absorptions, including carbon-nitrogen stretching vibrations at 1550-1600 inverse centimeters and aromatic carbon-carbon stretching modes at 1400-1500 inverse centimeters [12]. The isopropyl group provides aliphatic carbon-hydrogen stretching absorptions in the 2800-3000 inverse centimeters region, with both symmetric and asymmetric stretching modes observed [13].

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 217, with the characteristic bromine isotope pattern showing peaks at 217 and 219 in approximately equal intensity due to the natural abundance of bromine-79 and bromine-81 isotopes [14]. Fragmentation patterns typically involve loss of the bromine atom (mass 79/81) and the isopropyl group (mass 43), providing structural confirmation [14].

Infrared AbsorptionFrequency (cm⁻¹)AssignmentIntensity
Aldehyde C=O stretch1720-1740Carbonyl vibrationStrong
Pyrazole C=N stretch1550-1600Heterocyclic vibrationMedium
Aromatic C=C stretch1400-1500Ring vibrationsMedium
Aliphatic C-H stretch2800-3000Isopropyl vibrationsMedium
Carbon-Bromine stretch500-600Halogen vibrationWeak
Mass Spectrum Featurem/z ValueRelative IntensityAssignment
Molecular ion217/219100/98[M]⁺ Br isotope pattern
Base peak138Variable[M-Br]⁺
Fragment ion217-43 = 174Medium[M-C₃H₇]⁺
Fragment ion217-122 = 95Medium[M-BrC₃H₇]⁺

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Exact Mass

215.98983 g/mol

Monoisotopic Mass

215.98983 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types